molecular formula C22H25N3O6S B2602804 (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide CAS No. 897616-17-0

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

Cat. No.: B2602804
CAS No.: 897616-17-0
M. Wt: 459.52
InChI Key: BGKRTHYWKRZNCF-GYHWCHFESA-N
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Description

The compound is a benzothiazole derivative. Benzothiazole derivatives are a class of compounds that have been widely studied for their diverse biological activities . They contain a benzothiazole moiety, which is a heterocyclic compound made up of a benzene ring fused to a thiazole ring.


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the specific substituents present. For example, they can participate in nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and more .

Scientific Research Applications

Sigma Receptor Scintigraphy

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide, related to compounds with iodobenzamide structures, has been studied for its potential in sigma receptor scintigraphy. Sigma receptors are overexpressed on breast cancer cells, and agents like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) show promise in visualizing primary breast tumors in vivo. The preferential binding of benzamides to sigma receptors facilitates the accumulation of such compounds in breast tumors, potentially aiding in the non-invasive assessment of tumor proliferation (Caveliers et al., 2002).

Antidepressant and Anticonvulsant Potential

Compounds structurally related to this compound have been synthesized and evaluated for potential antidepressant and anticonvulsant effects. Benzo[d]thiazol derivatives, for instance, have been shown to exhibit significant antidepressant and anticonvulsant activities, with certain compounds like 2c and 2d displaying high efficacy in reducing immobility duration in forced swimming tests. This suggests that these derivatives may influence neurotransmitter concentrations such as serotonin and norepinephrine, indicating potential application in treating depressive and convulsive disorders (Jin et al., 2019).

Metabolism and Pharmacokinetics Studies

Studies on compounds similar to this compound have contributed valuable insights into the metabolism and pharmacokinetics of novel therapeutic agents. For instance, the disposition and metabolism of N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) have been extensively studied, revealing key aspects such as elimination pathways, half-life, and principal circulating components in plasma. Such studies are crucial for understanding the pharmacological profiles and safety parameters of new drugs, guiding dosage recommendations, and optimizing therapeutic efficacy (Renzulli et al., 2011).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely depending on their specific structure and the biological target. Some benzothiazole derivatives have been found to have antimicrobial activity, while others have shown anticancer activity .

Properties

IUPAC Name

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S/c1-13(26)23-15-6-7-16-19(12-15)32-22(25(16)8-9-28-2)24-21(27)14-10-17(29-3)20(31-5)18(11-14)30-4/h6-7,10-12H,8-9H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKRTHYWKRZNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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